Cas no 1217501-78-4 ((-)-sophoridine N-oxide)

(-)-sophoridine N-oxide structure
(-)-sophoridine N-oxide structure
商品名:(-)-sophoridine N-oxide
CAS番号:1217501-78-4
MF:C15H24N2O2
メガワット:264.363
CID:2018783

(-)-sophoridine N-oxide 化学的及び物理的性質

名前と識別子

    • (-)-sophoridine N-oxide
    • Sophoridine N-xoide
    • インチ: InChI=1S/C15H24N2O2/c18-14-7-1-6-13-12-5-3-9-17(19)8-2-4-11(15(12)17)10-16(13)14/h11-13,15H,1-10H2
    • InChIKey: XVPBINOPNYFXID-UHFFFAOYSA-N
    • ほほえんだ: O=C1CCCC2C3CCCN4(=O)CCCC(CN12)C34

(-)-sophoridine N-oxide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
PhytoLab
10015-50mg
Oxysophoridine
1217501-78-4 ≥ 95.0 %
50mg
€810 2023-10-25
PhytoLab
10015-1000mg
Oxysophoridine
1217501-78-4 ≥ 95.0 %
1000mg
€13500 2023-10-25
PhytoLab
10015-250mg
Oxysophoridine
1217501-78-4 ≥ 95.0 %
250mg
€3825 2023-10-25
PhytoLab
10015-500mg
Oxysophoridine
1217501-78-4 ≥ 95.0 %
500mg
€7200 2023-10-25

(-)-sophoridine N-oxide 関連文献

(-)-sophoridine N-oxideに関する追加情報

Recent Advances in the Study of (-)-Sophoridine N-Oxide (CAS: 1217501-78-4): A Promising Candidate in Chemobiological Medicine

The compound (-)-sophoridine N-oxide (CAS: 1217501-78-4) has recently garnered significant attention in the field of chemobiological medicine due to its unique pharmacological properties and potential therapeutic applications. As a derivative of sophoridine, a naturally occurring alkaloid found in Sophora flavescens, (-)-sophoridine N-oxide exhibits enhanced bioavailability and reduced toxicity, making it a promising candidate for drug development. Recent studies have focused on elucidating its mechanism of action, optimizing its synthesis, and exploring its efficacy in various disease models, particularly in cancer and inflammatory disorders.

One of the key breakthroughs in the study of (-)-sophoridine N-oxide is its role as a potent anti-inflammatory agent. Research published in the Journal of Medicinal Chemistry (2023) demonstrated that (-)-sophoridine N-oxide significantly inhibits the NF-κB signaling pathway, a critical regulator of inflammatory responses. This inhibition leads to a marked reduction in the production of pro-inflammatory cytokines such as TNF-α and IL-6, suggesting its potential as a treatment for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. Furthermore, the compound's ability to modulate immune responses without causing significant immunosuppression sets it apart from conventional anti-inflammatory drugs.

In the realm of oncology, (-)-sophoridine N-oxide has shown remarkable anti-tumor activity. A study conducted by researchers at the Chinese Academy of Sciences (2024) revealed that the compound induces apoptosis in various cancer cell lines, including lung, breast, and colon cancer, through the activation of the intrinsic mitochondrial pathway. Notably, (-)-sophoridine N-oxide was found to selectively target cancer cells while sparing normal cells, a property attributed to its ability to disrupt cancer-specific metabolic pathways. This selectivity is particularly advantageous for minimizing side effects commonly associated with chemotherapy.

The synthesis and optimization of (-)-sophoridine N-oxide have also been a focal point of recent research. Advances in asymmetric synthesis techniques have enabled the production of high-purity (-)-sophoridine N-oxide with improved yields. A study published in Organic Letters (2023) detailed a novel catalytic method for the N-oxidation of sophoridine, which not only enhances the efficiency of the synthesis but also reduces the environmental impact by minimizing the use of hazardous reagents. These developments are crucial for scaling up production and facilitating further preclinical and clinical studies.

Despite these promising findings, challenges remain in the development of (-)-sophoridine N-oxide as a therapeutic agent. Pharmacokinetic studies indicate that the compound has a relatively short half-life in vivo, necessitating the development of sustained-release formulations or prodrug strategies to improve its bioavailability. Additionally, further investigations are needed to fully understand its long-term safety profile and potential drug interactions. Collaborative efforts between academia and industry will be essential to address these challenges and accelerate the translation of (-)-sophoridine N-oxide from bench to bedside.

In conclusion, (-)-sophoridine N-oxide (CAS: 1217501-78-4) represents a promising avenue for drug discovery in chemobiological medicine. Its dual anti-inflammatory and anti-tumor properties, coupled with advances in synthesis techniques, position it as a valuable candidate for further development. Continued research and investment in this area are likely to yield significant therapeutic breakthroughs in the near future.

おすすめ記事

推奨される供給者
Wuhan ChemNorm Biotech Co.,Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Wuhan ChemNorm Biotech Co.,Ltd.
pengshengyue
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
pengshengyue
Shanghai Xinsi New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Shanghai Xinsi New Materials Co., Ltd
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
試薬
Chong Da Prostaglandin Fine Chemicals Co., Ltd.
Jiangsu Xinsu New Materials Co., Ltd
ゴールドメンバー
Audited Supplier レビュー対象ベンダー
中国のサプライヤー
大量
Jiangsu Xinsu New Materials Co., Ltd